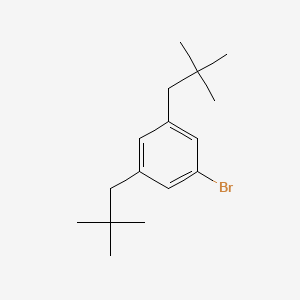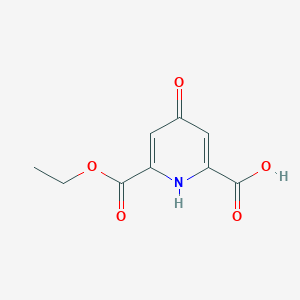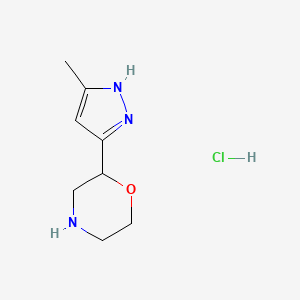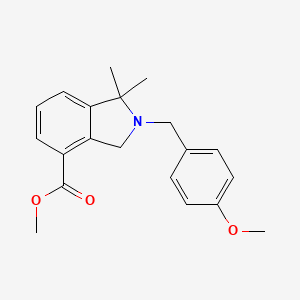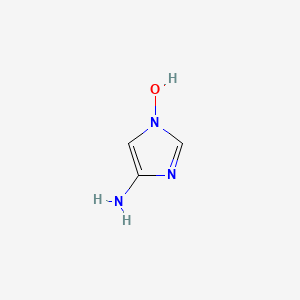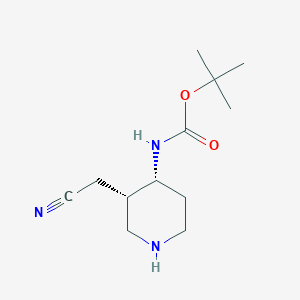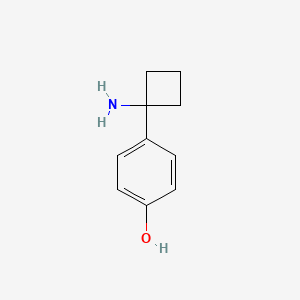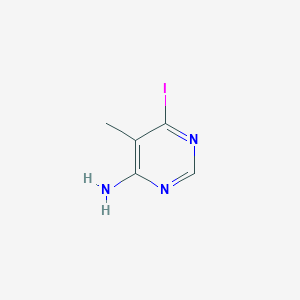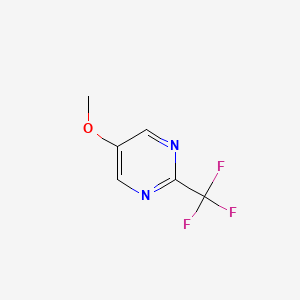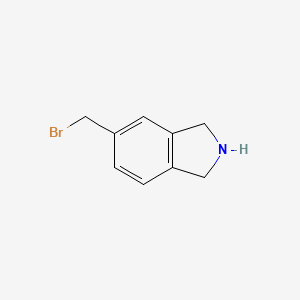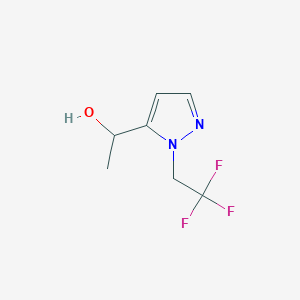
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol is a fluorinated organic compound that features a pyrazole ring substituted with a trifluoroethyl group and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol typically involves the reaction of a pyrazole derivative with a trifluoroethylating agent. One common method is the reaction of 1H-pyrazole-5-carbaldehyde with 2,2,2-trifluoroethylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used for the oxidation of the hydroxyl group.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for the reduction of the pyrazole ring.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major products are dihydropyrazole derivatives.
Substitution: The major products are various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Industry: Used in the development of advanced materials, including fluorinated polymers and coatings.
作用機序
The mechanism of action of 1-(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target site. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex .
類似化合物との比較
Similar Compounds
1-Phenyl-2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol hydrochloride: This compound features a phenyl group instead of a pyrazole ring and has similar fluorinated properties.
2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol: This compound lacks the pyrazole ring but retains the trifluoroethyl group and ethan-1-ol moiety.
Uniqueness
The combination of these functional groups can enhance the compound’s reactivity, stability, and binding interactions, making it valuable in various research and industrial contexts .
特性
分子式 |
C7H9F3N2O |
|---|---|
分子量 |
194.15 g/mol |
IUPAC名 |
1-[2-(2,2,2-trifluoroethyl)pyrazol-3-yl]ethanol |
InChI |
InChI=1S/C7H9F3N2O/c1-5(13)6-2-3-11-12(6)4-7(8,9)10/h2-3,5,13H,4H2,1H3 |
InChIキー |
SDXGYKCLNKNRTI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC=NN1CC(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


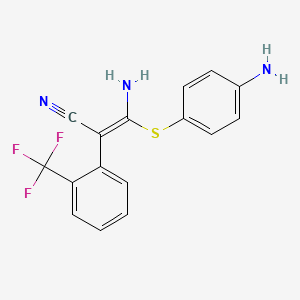
![5-(Chloromethyl)-7-oxo-6,7-dihydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B15223285.png)

